7-chloro-N-[(4-imidazol-1-ylphenyl)methylideneamino]quinolin-4-amine
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Overview
Description
7-chloro-N-[(4-imidazol-1-ylphenyl)methylideneamino]quinolin-4-amine is a synthetic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties
Preparation Methods
The synthesis of 7-chloro-N-[(4-imidazol-1-ylphenyl)methylideneamino]quinolin-4-amine typically involves a multi-step process. One common method is the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The intermediates are then treated with substituted aromatic or heteroaromatic aldehydes to form the corresponding Schiff bases . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the process .
Chemical Reactions Analysis
7-chloro-N-[(4-imidazol-1-ylphenyl)methylideneamino]quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the imine group to an amine group, using reducing agents like sodium borohydride.
Substitution: Nucleophilic aromatic substitution reactions can introduce different substituents on the quinoline ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-chloro-N-[(4-imidazol-1-ylphenyl)methylideneamino]quinolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of nucleic acids in bacterial cells . The compound can also interfere with the function of enzymes involved in cell division, leading to its anticancer effects .
Comparison with Similar Compounds
7-chloro-N-[(4-imidazol-1-ylphenyl)methylideneamino]quinolin-4-amine can be compared with other quinoline derivatives such as:
Quinoline N-oxides: These compounds have an additional oxygen atom attached to the nitrogen in the quinoline ring, which can alter their chemical reactivity and biological activity.
Imidazoquinolines: These compounds have an imidazole ring fused to the quinoline ring, which can enhance their biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the imidazole moiety, which contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C19H14ClN5 |
---|---|
Molecular Weight |
347.8 g/mol |
IUPAC Name |
7-chloro-N-[(4-imidazol-1-ylphenyl)methylideneamino]quinolin-4-amine |
InChI |
InChI=1S/C19H14ClN5/c20-15-3-6-17-18(7-8-22-19(17)11-15)24-23-12-14-1-4-16(5-2-14)25-10-9-21-13-25/h1-13H,(H,22,24) |
InChI Key |
RVMSJNPTTCNVQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NNC2=C3C=CC(=CC3=NC=C2)Cl)N4C=CN=C4 |
Origin of Product |
United States |
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